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Introduction

Adrixetinib (Q702) is a selective, orally bioavailable small molecule inhibitor that targets three
receptor tyrosine kinases: Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). These
kinases are key players in tumorigenesis, immune evasion, and the development of drug
resistance. By simultaneously inhibiting these targets, Adrixetinib aims to remodel the tumor
microenvironment (TME), enhance anti-tumor immunity, and directly impede cancer cell
proliferation and survival. This document provides detailed application notes and protocols for
the detection of Axl, Mer, and CSF1R in formalin-fixed, paraffin-embedded (FFPE) human
cancer tissues using immunohistochemistry (IHC), a critical tool for identifying patient
populations that may benefit from Adrixetinib therapy.

Target Overview and Signaling Pathways

Axl, Mer, and CSF1R are all involved in critical signaling pathways that promote cancer
progression. Understanding these pathways is essential for interpreting IHC results and
elucidating Adrixetinib's mechanism of action.

Axl Signaling Pathway: The binding of the ligand Growth Arrest-Specific 6 (GAS6) to Ax| leads
to receptor dimerization and autophosphorylation, activating downstream signaling cascades.
These pathways, including PI3K/AKT, MAPK/ERK, and NF-kB, are crucial for cell survival,
proliferation, migration, and the epithelial-to-mesenchymal transition (EMT).
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Mer Signaling Pathway: Similar to Axl, Mer is activated by GAS6 and Protein S, leading to the

activation of pro-survival pathways such as PISK/AKT and MAPK/ERK. Mer signaling is

particularly important in immune cells, where it can promote an immunosuppressive M2

macrophage phenotype.
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Mer Signaling Pathway

CSF1R Signaling Pathway: The binding of its ligands, CSF-1 and IL-34, activates CSF1R,
which is critical for the differentiation, survival, and function of macrophages and other myeloid
cells. In the TME, CSF1R signaling promotes the polarization of tumor-associated
macrophages (TAMSs) to an immunosuppressive M2-like phenotype, fostering tumor growth and
metastasis.
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Quantitative Expression Data

The expression levels of Axl, Mer, and CSF1R can vary significantly across different cancer
types. The following tables summarize reported expression data from immunohistochemistry
studies in human cancers.

Table 1: Axl Expression in Human Cancers
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Cancer Type Positive Staining (%) Notes
High expression associated
Breast Cancer 56.7% ) )
with malignancy.[1]
Pancreatic Ductal 0% Overexpression associated
0
Adenocarcinoma with poorer prognosis.

) Overexpression correlated with
Esophageal Adenocarcinoma 51.8% - 55% )
decreased survival.

High expression observed in

Colorectal Adenocarcinoma 76.7% _
tumor specimens.
Expression observed in both
Non-Small Cell Lung Cancer ~70% tumor and stromal
compartments.
Table 2: Mer Expression in Human Cancers
Cancer Type Positive Staining (%) Notes

Expression detected in both
Non-Small Cell Lung Cancer ~70% P
tumor and stromal cells.[2]

Table 3: CSF1R Expression in Human Cancers
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Cancer Type Positive Staining (%) Notes
) ) o Expressed in both cancer and
Prostate Cancer Higher in metastatic tissue
stromal cells.[3][4]
High expression in TAMs
Lung Adenocarcinoma 33% (High Expression) associated with higher
mortality in never-smokers.[5]
Expression levels differ
Hepatocellular Carcinoma Variable between tumor and adjacent
non-cancerous tissue.
Diffuse Large B-cell ] Expression correlates with
Variable .
Lymphoma survival.

Experimental Protocols

This section provides a generalized workflow and detailed protocols for the
immunohistochemical staining of Axl, Mer, and CSF1R in FFPE tissues.

General IHC Workflow

The following diagram outlines the key steps in a typical IHC experiment for FFPE tissues.
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IHC Experimental Workflow
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Detailed Protocol for Axl, Mer, and CSF1R Staining

1. Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 changes, 5 minutes each.
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
Immerse in 95% Ethanol: 1 change, 3 minutes.
Immerse in 70% Ethanol: 1 change, 3 minutes.

Rinse in distilled water.

. Antigen Retrieval:

For Axl and Mer: Heat-induced epitope retrieval (HIER) is recommended. Immerse slides in
a citrate-based antigen retrieval solution (pH 6.0) and heat in a pressure cooker or water
bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

For CSF1R: HIER with a citrate buffer (pH 6.0) is also effective.

Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05%
Tween-20).

. Blocking:

To block endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide for 10-15
minutes at room temperature.

Rinse with wash buffer.

To block non-specific protein binding, incubate slides in a blocking solution (e.g., 5% normal
goat serum in wash buffer) for 30-60 minutes at room temperature.

. Primary Antibody Incubation:

Dilute the primary antibody in antibody diluent to the recommended concentration.
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Recommended Antibodies:

o Axl: Rabbit polyclonal or monoclonal antibody.

o Mer: Rabbit or mouse monoclonal antibody.

o CSF1R: Rabbit polyclonal or monoclonal antibody.

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
. Secondary Antibody Incubation:

Rinse slides with wash buffer (3 changes, 5 minutes each).

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes
at room temperature.

. Detection:
Rinse slides with wash buffer (3 changes, 5 minutes each).

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room
temperature.

Rinse with wash buffer.

Develop the signal using a chromogen solution (e.g., DAB). Monitor the color development
under a microscope.

Stop the reaction by immersing the slides in distilled water.
. Counterstaining:

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the slides in running tap water.

. Dehydration and Mounting:
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o Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
e Clear in xylene.

e Mount with a permanent mounting medium.

9. Imaging and Analysis:

o Slides can be imaged using a brightfield microscope.

» Staining intensity and the percentage of positive cells should be evaluated by a qualified
pathologist. A semi-quantitative H-score can be calculated by multiplying the staining
intensity (0-3) by the percentage of positive cells.

Conclusion

The immunohistochemical detection of Axl, Mer, and CSF1R provides valuable insights into the
tumor microenvironment and can help identify patients who are most likely to respond to
Adrixetinib. The protocols and data presented here serve as a comprehensive guide for
researchers and clinicians to accurately assess the expression of these key therapeutic targets.
Consistent and validated IHC methodologies are crucial for the successful clinical development
and application of Adrixetinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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